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Compound of Interest

Compound Name: Boc-Tyr-OtBu

Cat. No.: B2714540 Get Quote

Spectroscopic Data Sheet: Boc-Tyr-OtBu
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR

spectroscopic data for N-α-(tert-Butoxycarbonyl)-L-tyrosine tert-butyl ester (Boc-Tyr-OtBu).

This document is intended to serve as a valuable resource for researchers and professionals

involved in peptide synthesis, drug discovery, and quality control, where the accurate

characterization of protected amino acids is paramount.

Chemical Structure
The chemical structure of Boc-Tyr-OtBu is presented below, with key atoms numbered for

clear correlation with the NMR data provided in the subsequent sections.
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Figure 1: Chemical structure of Boc-Tyr-OtBu with atom numbering.
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¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Boc-Tyr-OtBu was recorded in Chloroform-d (CDCl₃). The chemical

shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the

coupling constants (J) are in Hertz (Hz).

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Boc (9H) 1.42 s 9H

OtBu (9H) 1.42 s 9H

Cβ-H 2.95 d 2H

Cα-H 4.39 dd 1H

NH 5.01 d 1H

OH 6.15 s 1H

Cε-H 6.70 d 2H

Cδ-H 7.00 d 2H

¹³C NMR Spectroscopic Data
The experimental ¹³C NMR data for Boc-Tyr-OtBu is not readily available in the surveyed

literature. The following table presents estimated chemical shifts based on the analysis of

structurally related compounds, namely N-Boc-L-tyrosine and other tert-butyl esters. These

values are intended to serve as a reference and may differ from experimentally determined

shifts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2714540?utm_src=pdf-body
https://www.benchchem.com/product/b2714540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2714540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom Estimated Chemical Shift (δ, ppm)

Boc Group

C(CH₃)₃ 28.3

C(CH₃)₃ 80.0

C=O 155.5

Tyrosine Core

Cβ 37.5

Cα 55.0

Cδ 115.4

Cγ 128.0

Cε 130.3

Cζ 155.0

C' (Ester C=O) 171.5

tert-Butyl Ester

C(CH₃)₃ 28.1

C(CH₃)₃ 82.0

Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for Boc-
Tyr-OtBu and similar compounds.

1. Sample Preparation:

¹H NMR: Accurately weigh 5-10 mg of the solid Boc-Tyr-OtBu sample.

¹³C NMR: Accurately weigh 20-30 mg of the solid Boc-Tyr-OtBu sample.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry 5 mm NMR tube.

Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid

dissolution.

If the deuterated solvent does not contain an internal standard, add a small amount of

tetramethylsilane (TMS) as a reference (0 ppm).

2. NMR Data Acquisition:

The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

Pulse Width: A 30-45 degree pulse is typically sufficient.

Relaxation Delay: A delay of 1-5 seconds between scans.

Number of Scans: A sufficient number of scans should be acquired to achieve an

adequate signal-to-noise ratio (typically 8-16 scans).

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for

each carbon.

Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

Relaxation Delay: A longer delay of 2-10 seconds is recommended due to the longer

relaxation times of quaternary carbons.

Number of Scans: A significantly larger number of scans is required compared to ¹H NMR

due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
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3. Data Processing:

The acquired Free Induction Decay (FID) should be processed using appropriate NMR

software.

The processing steps include:

Fourier Transformation: To convert the time-domain data to the frequency domain.

Phase Correction: To ensure all peaks are in the absorptive phase.

Baseline Correction: To obtain a flat baseline.

Referencing: The chemical shifts should be referenced to the internal standard (TMS at

0.00 ppm).

NMR Analysis Workflow
The general workflow for the NMR analysis of a small molecule like Boc-Tyr-OtBu is depicted

in the following diagram.
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Figure 2: General workflow for NMR analysis.
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To cite this document: BenchChem. [1H NMR and 13C NMR spectroscopic data for Boc-Tyr-
OtBu]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2714540#1h-nmr-and-13c-nmr-spectroscopic-data-
for-boc-tyr-otbu]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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